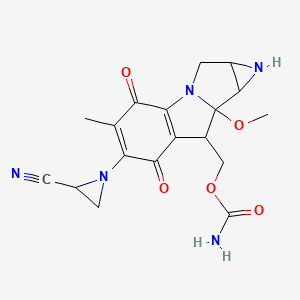

Mitomycin deriv

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Mitomycin derivatives are a class of potent antibacterial and anti-cancer compounds. These compounds were first isolated from cultures of Streptomyces caespitosus in the 1950s . Mitomycin C, the most well-known derivative, has been used in clinical settings since the 1960s for its activity against a range of tumors . The unique structure of mitomycin derivatives, which includes an aziridine ring, a carbamoyl moiety, and a bridged carbinolamine, contributes to their significant biological activity .

Vorbereitungsmethoden

The synthesis of mitomycin derivatives is complex due to the need to accommodate highly interactive functionality in a compact matrix . Industrial production methods often involve fermentation processes using Streptomyces species, followed by extraction and purification of the desired compound . For example, mitomycin C is produced through fermentation of Streptomyces caespitosus, followed by a series of extraction and purification steps .

Analyse Chemischer Reaktionen

Mitomycin derivatives undergo a variety of chemical reactions, including oxidation, reduction, and substitution . These compounds are particularly reactive in the presence of reducing agents, which can lead to the formation of active metabolites . Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation . The major products formed from these reactions often include DNA cross-linking agents, which are responsible for the compounds’ anti-cancer activity .

Wissenschaftliche Forschungsanwendungen

Mitomycin derivatives have a wide range of scientific research applications. In chemistry, they are used as model compounds for studying complex organic reactions . In biology and medicine, these compounds are used as chemotherapeutic agents for treating various cancers, including breast, stomach, and bladder cancers . They are also used in research to study DNA cross-linking and its effects on cellular processes . In industry, mitomycin derivatives are used in the development of new antibiotics and anti-cancer drugs .

Wirkmechanismus

The mechanism of action of mitomycin derivatives involves their activation in vivo to form bifunctional and trifunctional alkylating agents . These agents bind to DNA, leading to cross-linking and inhibition of DNA synthesis and function . The aziridine ring plays a crucial role in this process, allowing for irreversible bis-alkylation of DNA . This cross-linking prevents the DNA from replicating, ultimately leading to cell death . Mitomycin derivatives also inhibit RNA and protein synthesis at higher concentrations .

Vergleich Mit ähnlichen Verbindungen

Mitomycin derivatives are unique due to their potent antibacterial and anti-cancer properties, as well as their complex structure . Similar compounds include azinomycins, FR-900482, maduropeptin, and azicemicins, all of which contain an aziridine ring and exhibit significant biological activity . mitomycin C is considered the most potent of these compounds and has been used medicinally for a longer period .

Eigenschaften

CAS-Nummer |

84397-24-0 |

|---|---|

Molekularformel |

C18H19N5O5 |

Molekulargewicht |

385.4 g/mol |

IUPAC-Name |

[11-(2-cyanoaziridin-1-yl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |

InChI |

InChI=1S/C18H19N5O5/c1-7-12(22-4-8(22)3-19)15(25)11-9(6-28-17(20)26)18(27-2)16-10(21-16)5-23(18)13(11)14(7)24/h8-10,16,21H,4-6H2,1-2H3,(H2,20,26) |

InChI-Schlüssel |

VUQIHZKGZZSFDF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)N5CC5C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![n-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B14003375.png)

![2-Benzoyl-1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14003389.png)

![2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid](/img/structure/B14003390.png)

![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003406.png)

![n-[4-Iodo-2-methyl-5-(propan-2-yl)phenyl]benzamide](/img/structure/B14003420.png)

![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003431.png)

![O2-tert-butyl O7-ethyl 2,5-diazaspiro[3.4]octane-2,7-dicarboxylate](/img/structure/B14003461.png)